4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine
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Overview
Description
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine is a synthetic compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives are significant in medicinal chemistry due to their pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities .
Preparation Methods
The synthesis of 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted benzaldehydes, followed by chlorination and subsequent functional group modifications . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature settings .
Chemical Reactions Analysis
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research focuses on its therapeutic potential, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For instance, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine include other indazole derivatives like:
Niraparib: An anticancer drug used for treating ovarian cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
MLi-2: A selective inhibitor for the treatment of Parkinson’s disease.
Properties
IUPAC Name |
4-chloro-1-(oxan-2-yl)indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBDJPDCMSRCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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